Lucidal

Content Navigation

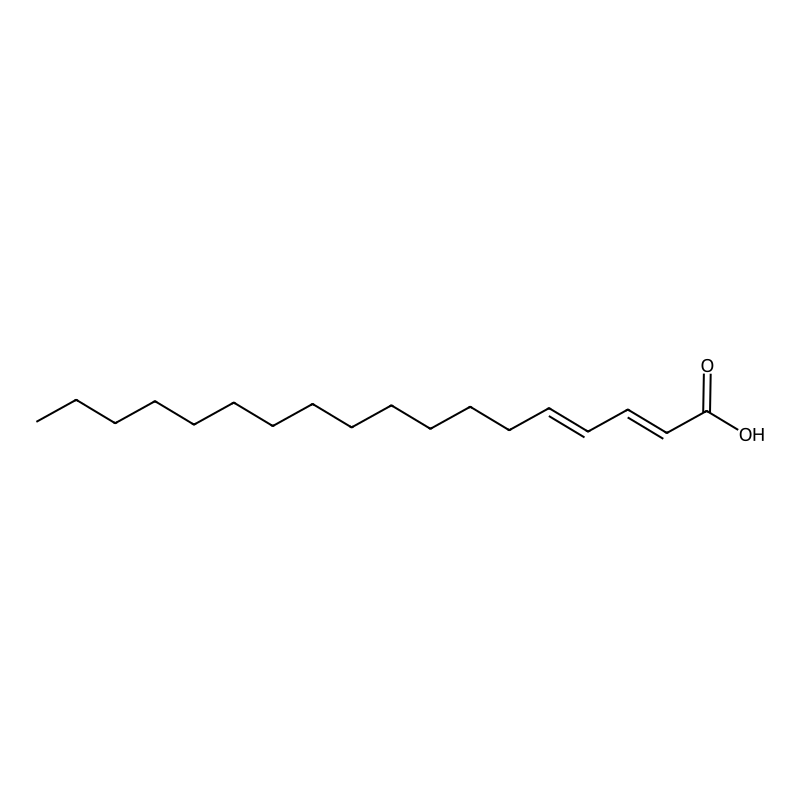

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Signaling Pathways Modulated by Sulindac Metabolites

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), induces apoptosis (programmed cell death) in colorectal cancer cells by independently targeting multiple signaling pathways [1]. The table below details the effects on each pathway and the experimental methods used to identify them.

| Target Pathway/Component | Observed Effect | Experimental Method Used |

|---|---|---|

| PKG (cGMP-dependent protein kinase) | Activated; leads to JNK phosphorylation and apoptosis [1]. | Pharmacological activation using compound YC-1 [1]. |

| ERK1/2 (Extracellular signal-regulated kinase) | Inhibited; induces apoptosis independently of JNK or β-catenin [1]. | Pharmacological inhibition using U0126 [1]. |

| JNK (c-jun NH2-terminal kinase) | Activated; associated with pro-apoptotic effects [1]. | Analysis following PKG activation or sulindac treatment [1]. |

| β-catenin | Protein expression is decreased [1]. | Measurement of protein levels after drug treatments [1]. |

A key finding is that the co-treatment of colorectal cancer cells with U0126 (ERK1/2 inhibitor) and YC-1 (PKG activator) synergistically increases apoptosis and recapitulates the full effects of sulindac on ERK1/2, JNK, and β-catenin. This suggests that sulindac's apoptotic effect is mediated through more than one independent pathway [1].

Diagram of Signaling Pathways

Based on the mechanisms described, the diagram below illustrates how Sulindac metabolites influence these interconnected pathways to trigger apoptosis in colon cancer cells.

Sulindac metabolites independently activate PKG and inhibit ERK1/2, leading to apoptosis. Co-treatment targeting both pathways has a synergistic effect [1].

Important Note on "Lucidal" vs. Sulindac

It is crucial to note that this information pertains to the established drug Sulindac. The search results did not contain a specific mechanism of action for a drug named "this compound."

- If your research is on "Sulindac": this information provides a direct, citable mechanism from a peer-reviewed study [1]. A recent 2025 review article also explains fundamental concepts of drug action and signaling pathways, which can provide valuable supplementary context [2].

- If you are certain "this compound" is a different compound: it is possible the information you need is not yet widely published in the open literature, the drug may be in very early-stage development, or it might be known by a different technical name.

References

Experimental Cytotoxicity Data

The primary experimental data available for Lucidal quantifies its cytotoxicity against various tumor cell lines. The activity is measured by the ED₅₀, which is the effective dose required to reduce cell viability by 50%. The following table summarizes these findings from the literature.

| Cell Line | Tumor Type / Model | Reported ED₅₀ (μg/mL) | Source |

|---|---|---|---|

| Meth-A | Methylcholanthrene-induced sarcoma | 3.8 μg/mL [1] [2] | MedChemExpress, TargetMol |

| T-47D | Breast carcinoma | 4.7 μg/mL [1] [2] | MedChemExpress, TargetMol |

| Sarcoma 180 | Sarcoma | 7.1 μg/mL [1] [2] | MedChemExpress, TargetMol |

| LLC | Lewis lung carcinoma | 10.7 μg/mL [1] [2] | MedChemExpress, TargetMol |

Experimental Protocol Overview

Based on the information available, here is a generalized methodology for a cytotoxicity assay as typically used to generate the data above. You can adapt this protocol for your specific laboratory context.

- 1. Cell Culture: Maintain the relevant tumor cell lines (e.g., Meth-A, T-47D) in appropriate culture flasks using standardized media and conditions (e.g., RPMI-1640 or DMEM with 10% FBS, 37°C, 5% CO₂) [1] [2].

- 2. Compound Preparation:

- 3. Cell Seeding and Treatment:

- Harvest and count the cells.

- Seed cells into 96-well microtiter plates at a density that ensures exponential growth for the duration of the assay (e.g., 5,000-10,000 cells per well).

- After cell attachment, replace the medium with the medium containing the test concentrations of this compound. Include control wells with media only (blank) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.

- 4. Incubation and Viability Assessment:

- Incub the plates for a predetermined period (e.g., 48-72 hours).

- After incubation, assess cell viability. A common method is the MTT assay: add MTT reagent to each well, incubate to allow formazan crystal formation, solubilize the crystals with DMSO, and measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

- 5. Data Analysis:

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

- Plot the dose-response curve (log of concentration vs. percentage of viability).

- Calculate the ED₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope model) in software such as GraphPad Prism.

Mechanism of Action and Signaling

Available data indicates that this compound is an inhibitor of the enzyme α-glucosidase, with a reported IC₅₀ of 0.635 mM [1]. This mechanism is distinct from its observed cytotoxicity, and the specific signaling pathways leading to cancer cell death have not been elucidated in the provided sources. The diagram below outlines this known primary molecular interaction.

Important Note on "Lucid-MS"

During your research, you may encounter "Lucid-MS" (also known as Lucid-21-302). It is critical to understand that this is a different compound from this compound. Lucid-MS is an investigational drug developed by Quantum Biopharma for multiple sclerosis, which works by inhibiting peptidyl arginine deiminases to prevent demyelination and promote repair [3] [4].

References

- 1. This compound (Lucialdehyde C) | α-Glucosidase Inhibitor [medchemexpress.com]

- 2. | TargetMol this compound [targetmol.com]

- 3. With new data, Quantum moves closer to trial launch for ... [multiplesclerosisnewstoday.com]

- 4. Quantum MS Drug Breakthrough Moves Closer to Phase 2 ... [clinicaltrialvanguard.com]

Research Summary: Ganoderma lucidum against Pneumonia

The following table summarizes the key quantitative findings and methodologies from the study, which focused on the triterpenoid compound Ganodermanontriol [1]:

| Aspect | Details |

|---|---|

| Study Objective | Evaluate efficacy of G. lucidum for pneumonia treatment and uncover anti-inflammatory mechanisms of its active constituents [1]. |

| Key Compound | Ganodermanontriol (the most prominent of 8 triterpenoids identified in the ethanol extract via HPLC/LC-MS) [1]. |

| Core Findings | - Reduced lung tissue damage in LPS-induced pneumonia rat models.

- Downregulated pro-inflammatory mediators (TNF-α, IL-6, IL-1β).

- Inhibited the TNF/NF-κB/MAPKs signaling pathways [1]. | | Identified Targets | TNF, EGFR, ESR1, HIF1A, HSP90AA1, SRC (via network pharmacology and molecular docking) [1]. |

Experimental Workflow and Signaling Pathway

The research employed an integrated approach to validate the effects of Ganodermanontriol. The workflow and the key signaling pathway it inhibits are visualized below.

Experimental workflow from network pharmacology to in vivo validation [1].

Proposed mechanism by which Ganodermanontriol inhibits inflammatory signaling in pneumonia [1].

References

Lucidity in Neuroscience: Lucid Dreaming

In cognitive neuroscience, "lucid" is used in the context of lucid dreaming, which is a dissociative state where an individual becomes aware that they are dreaming while still asleep [1] [2] [3].

The table below summarizes the core definition and key characteristics of this state.

| Aspect | Description |

|---|---|

| Core Definition | A dream during which the dreamer is aware of the fact that they are dreaming [1] [4]. |

| Primary State | Occurs during REM sleep, with all its standard physiological markers [1] [2]. |

| Key Cognitive Feature | The reactivation of metacognition (self-awareness, reflective consciousness) during sleep [1] [5]. |

| Volitional Control | Dreamers may gain some control over the dream narrative, characters, or environment, though this is not a defining feature [4]. |

The Neurobiology of Lucid Dreaming

Lucid dreaming is a hybrid state of consciousness, exhibiting features of both waking and non-lucid REM sleep. Key neurological signatures identified through EEG and neuroimaging studies include [1] [5] [3]:

- Prefrontal Cortex Reactivation: The dorsolateral prefrontal cortex, a brain region critical for executive functions like working memory and self-reflection, is typically deactivated during regular REM sleep. During lucid dreams, this area shows increased activity [1] [5].

- Increased Gamma-Band Activity: Lucid REM sleep is associated with a boost in oscillatory power in the gamma frequency band (around 40 Hz), particularly in frontal and frontolateral regions. This is thought to be related to the conscious integration of information [3].

- Enhanced Functional Connectivity: Frequent lucid dreamers show increased functional connectivity between the anterior prefrontal cortex and the temporoparietal association areas, even during wakefulness. This suggests a brain network that is more predisposed to meta-awareness [5].

Experimental Validation & Protocols

Lucid dreaming was scientifically validated in sleep laboratories using a verifiable eye-signaling technique [1] [2]. The standard experimental workflow is as follows:

Experimental workflow for validating lucid dreams in a sleep laboratory

- Pre-Sleep Agreement: Before sleeping, the participant practices a pre-arranged voluntary eye movement sequence with the researchers, such as looking left-right-left-right (LRLR) [1] [2].

- Polysomnography: The participant goes to sleep in a laboratory, and their brain activity (EEG), eye movements (EOG), and muscle tone (EMG) are continuously monitored to confirm they are in REM sleep [1].

- Dreaming and Signaling: When the participant becomes aware they are dreaming, they perform the agreed-upon eye signal while still asleep [2].

- Awakening and Report: Immediately after the eye signal is recorded, the participant is awakened to provide a verbal report of their dream experience, confirming the lucid episode [1].

- Validation: The objective physiological data (the eye signal during polysomnographically verified REM sleep) is correlated with the subjective report, providing objective validation of the lucid dream state [1] [2].

Lucidity in Pharmacology: Lucid-MS

In a completely different context, Lucid-MS (also known as Lucid-21-302) is an investigational drug for Multiple Sclerosis (MS). The name here is a proprietary designation and not a scientific term for a state of mind [6] [7].

The table below summarizes the key information about this drug candidate.

| Aspect | Description |

|---|---|

| Drug Name | Lucid-MS (Lucid-21-302) [6]. |

| Developer | Quantum Biopharma [6] [7]. |

| Therapeutic Class | First-in-class, oral, small-molecule neuroprotective compound [6]. |

| Mechanism of Action | Designed to protect and promote the repair of the myelin sheath by blocking peptidyl arginine deiminases, enzymes overactive in MS [6]. |

| Key Differentiator | Unlike many MS therapies, it does not suppress the immune system [6]. |

| Latest Status (as of 2025) | Phase 1 clinical trial in healthy adults concluded, confirming safety and tolerability. An application for a Phase 2 trial in MS patients is in preparation [6] [7]. |

References

- 1. The cognitive neuroscience of lucid dreaming - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cognitive neuroscience of lucid dreaming [sciencedirect.com]

- 3. Lucid Dreaming: A State of Consciousness with Features of ... [pmc.ncbi.nlm.nih.gov]

- 4. Lucid dream [en.wikipedia.org]

- 5. The Fascinating Neuroscience of Lucid Dreaming [brainfacts.org]

- 6. Daily doses of Lucid-MS found safe in healthy adults ... [multiplesclerosisnewstoday.com]

- 7. Lucid-21-302 Phase 1 Trial Complete: Quantum ... [clinicaltrialvanguard.com]

Neuroprotective Mechanisms of Ganoderma Lucidum

The therapeutic potential of Ganoderma lucidum in neurodegenerative diseases (NDDs) like Alzheimer's and Parkinson's is linked to its two primary bioactive compounds: polysaccharides and triterpenoids (ganoderic acids). These components target multiple pathological hallmarks of NDDs through distinct mechanisms [1].

The diagram below summarizes the key neuroprotective pathways and biological activities associated with these compounds:

Neuroprotective pathways of Ganoderma lucidum bioactives, showing polysaccharide and triterpenoid mechanisms and synergistic effects.

Key Experimental Data on Ganoderma Lucidum Polysaccharides (GLPs)

Recent research has detailed how the structural characteristics and bioactivity of GLPs change throughout the mushroom's growth cycle, which is critical for standardizing extracts for research or therapeutic use [2].

The table below summarizes quantitative data on GLPs across four key growth stages:

| Growth Stage | Polysaccharide Content (% w/w) | Molecular Weight (kDa) | Key Sugar Metabolism Enzyme Activity (nmol/(min/g)) | In Vitro Antioxidant Activity |

|---|---|---|---|---|

| Differentiation Stage (GS1) | Data not specified in study | 112 | HK: Not Specified; PGM: Not Specified | Data not specified |

| Umbrella Stage (GS2) | Data not specified in study | 11,358 | HK: Not Specified; PGM: Not Specified | Data not specified |

| Maturity Stage (GS3) | Data not specified in study | 7,678 | HK: Not Specified; PGM: Not Specified | Data not specified |

| Spore Stage (GS4) | 4.11% | 7,678 | HK: 4051.4; PGM: 322.1 | Total Antioxidant: 18.79 mmol/mL; DPPH Scavenging: 36.15% |

Key Findings from the Data:

- Molecular Weight Dynamics: The molecular weight of GLPs peaks at the umbrella stage (11,358 kDa) and then decreases, which may influence biological activity and solubility [2].

- Maximized Yield and Potency at Spore Stage: The spore stage (GS4) shows the highest polysaccharide content (4.11%) and the highest recorded activity for the key sugar metabolism enzymes Hexokinase (HK) and Phosphoglucomutase (PGM). This correlates with the highest observed in vitro antioxidant activity [2].

- Monosaccharide Composition: GLPs are primarily composed of galactose, glucose, and mannose, which are linked by glycosidic bonds. The β-conformation polysaccharides are reported to play a major role in biological activity [2].

Detailed Experimental Protocols

For researchers looking to validate or build upon these findings, here are detailed methodologies for key assays used in the cited studies.

Protocol 1: Quantifying Polysaccharide Content

The following method is used to determine the total polysaccharide content in Ganoderma lucidum fruiting bodies [2].

Experimental workflow for polysaccharide quantification using phenol-sulfuric acid assay and colorimetric detection.

Protocol 2: Determining Monosaccharide Composition

Ion Chromatography is used to analyze the precise monosaccharide makeup of the extracted polysaccharides [2].

Analytical workflow for determining monosaccharide composition using acid hydrolysis and ion chromatography.

Lucidal: Product Context and Research Considerations

"this compound" is marketed as a dietary supplement for brain health by McCleary Scientific, not as a pharmaceutical drug [3] [4]. Its formulation contains over 50 ingredients, including vitamins, minerals, and plant extracts like Ginkgo Biloba and Acetyl L-Carnitine, alongside Ganoderma lucidum [3] [4].

For a research professional, this context is critical because:

- Complexity of Attribution: With over 50 components, attributing any specific biological activity or clinical outcome solely to Ganoderma lucidum within this mixture is highly challenging.

- Evidence Gap: The available information on this compound is primarily from commercial product reviews. Robust, peer-reviewed clinical trials specifically on the finished "this compound" product are not available in the searched literature.

- Regulatory Status: It is sold as a supplement, meaning it has not undergone the rigorous efficacy and safety evaluation process required for FDA-approved drugs [5].

A Guide for Further Research

To build a true whitepaper on this topic, I suggest focusing your research on the following actions:

- Investigate Individual Bioactives: Prioritize the study of isolated, well-characterized Ganoderma lucidum fractions (specific polysaccharide or triterpenoid profiles) rather than the complex commercial supplement. This allows for clear attribution of biological activity.

- Focus on Specific Disease Hallmarks: Design experiments targeting the key mechanisms outlined, such as reducing oxidative stress, modulating microglial activation, or clearing specific pathogenic proteins like Aβ or α-Syn [1].

- Consult Drug Development Pipelines: For the broader context of NDD treatment development, resources like the Alzheimer's disease drug development pipeline can provide insights into current targets and regulatory trends [5] [6] [7].

References

- 1. The Biological Activity of Ganoderma lucidum on ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural characteristics, sugar metabolizing enzyme ... [nature.com]

- 3. McCleary Scientific this compound Review - Reviewy [reviewy.org]

- 4. This compound Review – Does This Product Really Work? [healthwebmagazine.com]

- 5. Alzheimer's disease drug development pipeline: 2025 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory strategy reimagined: Three trends accelerating ... [drugdiscoverytrends.com]

- 7. New Predictions for 2025 [globalforum.diaglobal.org]

Quantitative Data Summary

The tables below summarize the core participant data and diagnostic performance metrics from the LuCID study [1].

Table 1: Study Cohort Composition

| Cohort | Description | Number of Subjects (Total n=1844) |

|---|---|---|

| Overall Study | Subjects under investigation for suspected lung cancer | 1844 |

| Analysis Subset | Subjects with a conclusive diagnosis used for biomarker analysis | 677 Controls + 518 Cases |

Table 2: Diagnostic Performance of the 10-VOC Panel (Validation Cohort)

| Disease Stage | Area Under the Curve (AUC) | Comparative Performance |

|---|---|---|

| Early-Stage | 0.54 ± 0.14 | Did not surpass the Liverpool Lung Project (LLP) risk model |

| Advanced Stage | 0.58 ± 0.16 | Did not surpass the Liverpool Lung Project (LLP) risk model |

| All Cases | 0.58 ± 0.11 | Not significantly improved by combining with the LLP model (Combined AUC: 0.64 ± 0.11) |

Detailed Experimental Protocols

The LuCID study employed a rigorous, multi-stage protocol to discover and validate volatile organic compound (VOC) biomarkers [1].

Sample Collection and Patient Selection

- Design: A prospective, multi-centre case-control study.

- Participants: Adults under investigation for suspected lung cancer, ensuring an "intention-to-diagnose" population relevant to clinical practice.

- Procedure: Breath samples were collected from participants prior to a conclusive diagnosis. Subsequent analysis only included samples from subjects with a definitive diagnostic outcome (either confirmed lung cancer or control status).

- Ethics: The study was approved by the National Research Ethics Service Committee (15/EE/0298) and registered at ClinicalTrials.gov (NCT02612532) [1].

Biomarker Discovery and Analytical Methodology

The analytical phase was conducted in three distinct stages to minimize false positives:

Stage 1: Exploratory Analysis

- Objective: Targeted evaluation of 63 VOCs previously reported in literature as associated with lung cancer.

- Technology: Gas Chromatography Mass-Spectrometry (GC-MS).

- Outcome: Only 2 of the 63 pre-selected VOCs showed a statistically significant difference between cases and controls.

Stage 2: Optimized Discovery

- Objective: Unbiased discovery of new VOC biomarkers.

- Technology: GC-MS.

- Outcome: Identified 102 VOCs in total. From this set, a panel of 10 VOCs was selected based on their significant differential expression between cases and controls.

Stage 3: Independent Validation

- Objective: Validate the diagnostic performance of the 10-VOC panel.

- Procedure: The panel was tested on a separate, independent validation cohort.

- Benchmarking: Performance was compared against the Liverpool Lung Project (LLP) epidemiological risk model.

Workflow and Signaling Pathways

The following diagram illustrates the overall experimental and analytical workflow of the LuCID study, from participant enrollment to final validation.

LuCID study workflow from enrollment to validation.

Key Insights and Future Directions

The LuCID study offers critical lessons for developers and researchers in the biomarker field:

- Signal-to-Noise is a Major Hurdle: The study highlights the profound challenge of isolating a weak disease-specific VOC signal from a background of environmental, metabolic, and comorbid condition "noise" [1]. Future studies require more targeted approaches to enhance this ratio.

- Rigorous Validation is Non-Negotiable: The failure of the 10-VOC panel in the independent validation cohort, despite a careful multi-stage design, underscores the high risk of false positives in biomarker discovery and the necessity of independent validation [1].

- Clinical Utility is the True Benchmark: A novel biomarker must not only be statistically significant but must also provide actionable information that improves upon or adds to existing, simpler tools (like the LLP risk model). The LuCID study concluded that breath VOCs did not meet this bar for lung cancer diagnosis in its current form [1].

References

Documented Anticancer Compounds: Mechanisms & Profiling

| Compound / Class | Core Anticancer Mechanism | Key Experimental Models | Primary Readouts / Phenotypic Profiles |

|---|

| BRD-810 (MCL1 inhibitor) [1] | Inhibits MCL1 protein, reactivating apoptosis in cancer cells by removing its protective effect [1]. | • PRISM screen of 700+ cancer cell lines [1] • Animal models (mice, dog) [1] • Human stem cell-derived cardiomyocytes [1] | • Tumor regression [1] • Apoptosis induction (rapid, within 4 hours) [1] • Absence of cardiac toxicity markers [1] | | Rocaglates (e.g., flavaglines) [2] | Inhibit cap-dependent translation by "clamping" RNA helicases (e.g., eIF4A) to polypurine-rich RNA sequences [2]. | • MV411 leukemia cell line [2] • Primary human leukocytes [2] • Multiplexed Activity Profiling (MAP) [2] | • Phospho-flow cytometry for signaling proteins (p-S6, p-ERK, p-AKT) [2] • Apoptosis (c-CAS3) [2] • DNA damage response (γH2AX) [2] | | Cinnamoyl Sulfonamide Hydroxamate Derivatives [3] | Putative HDAC inhibition; induces cell cycle arrest and apoptosis [3]. | • Oral squamous cell carcinoma (OSCC) cell lines (OECM-1, UM-SCC-6, HSC-3) [3] | • Flow cytometry for cell cycle distribution [3] • Apoptosis detection (anisidine/toluidine staining) [3] • Gene expression (p21 upregulation via RT-PCR) [3] |

Experimental Protocol for Mechanism Elucidation

For a compound with an unknown mechanism, a Multiplexed Activity Profile (MAP) approach using phospho-flow cytometry is a powerful method for initial characterization [2]. The workflow below outlines this process.

Experimental workflow for multiplexed activity profiling.

- Key Measurable Parameters: This high-content, single-cell approach can simultaneously quantify multiple hallmark cellular functions [2]:

- Apoptosis: Cleaved caspase-3 (c-CAS3) [2].

- DNA Damage Response: γH2AX [2].

- Key Signaling Pathways: Phosphorylation status of ERK, AKT, S6, STAT3, STAT5 (reporting on RTK, mTOR, and translation signaling) [2].

- Cell Cycle: Phospho-Histone H3 (p-HH3) [2].

- Proliferation & Viability: Cell counts, Ki67 staining [2].

Strategies for Finding Information on "Lucidal"

If you continue your search for "this compound," here are some practical steps you can take:

- Verify the Name: Double-check the spelling of the compound. Consider if it might be a code name, an internal project name from a specific company or university, or a common name for a botanical extract rather than a standardized chemical name.

- Search Scientific Databases: Use specialized databases like PubMed, Google Scholar, or SciFinder. Try searching with broader terms, such as the company name that produces it (if known) or its purported biological target (e.g., "apoptosis inducer").

- Consult Regulatory Filings: If it is an investigational drug, you may find information in clinical trial registries (such as ClinicalTrials.gov) or in patent documents.

References

An Overview of Preliminary Investigation in Drug Discovery

A preliminary investigation in drug development is the initial fact-finding stage to determine if there is sufficient evidence to justify deeper investment. It aims to establish a well-founded belief that a compound has therapeutic potential and should proceed to more complex and costly stages of investigation [1]. The core objectives are:

- Identifying Bioactive Components: Isolating and characterizing the active constituents from a source material (e.g., a plant, fungus, or synthetic compound) [2].

- Establishing a Mechanism of Action: Identifying the potential biological targets and signaling pathways through which the compound exerts its effects [3].

- Providing Proof-of-Concept: Conducting initial in vitro and in vivo experiments to demonstrate biological activity against a specific disease [2].

- Assessing Initial Safety: Evaluating the compound's basic safety and toxicity profile in preliminary models [2].

Case Study: Preliminary Investigation of Ganoderma Lucidum-Derived Exosome-like Nanovesicles (GLENVs) for Alzheimer's Disease

This recent study serves as an excellent model for a natural product preliminary investigation [2].

Quantitative Data Summary

The table below summarizes key quantitative findings from the GLENVs study, providing a clear overview of the experimental outcomes.

| Investigation Aspect | Experimental Model | Key Quantitative Findings |

|---|---|---|

| Component Identification | Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirmed presence of multiple ganoderic acids within GLENVs [2]. |

| Bioavailability & Delivery | 5×FAD transgenic mice (AD model) | Intranasal administration allowed GLENVs to penetrate the blood-brain barrier [2]. |

| Efficacy: Cognitive Function | Behavioral tests (e.g., Morris water maze) | 3-month GLENVs treatment effectively ameliorated impairment in memory and learning [2]. |

| Efficacy: Core Pathology | Brain tissue analysis | Treatment reduced Aβ deposition in the cortex and hippocampus [2]. |

| Efficacy: Neuroinflammation | Analysis of brain immune cells | Reduced overactivation of microglia and reactive astrocytes; lowered pro-inflammatory factors [2]. |

| Mechanism: Signaling Pathway | Analysis of pathway proteins | Inhibited the JAK2/STAT3 signaling pathway [2]. |

| Initial Safety | Blood tests | GLENVs exerted no adverse effects on liver and kidney function [2]. |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the GLENVs study [2]:

Isolation and Characterization of GLENVs

- Method: Differential ultracentrifugation.

- Procedure: Minced G. lucidum fruiting bodies were juiced and filtered. The juice was sequentially centrifuged at low speeds (e.g., 1,000 × g, 2,000 × g) to remove large fibers and debris. The final supernatant was ultracentrifuged at 100,000 × g for 1 hour to pellet the nanovesicles. The pellet was resuspended in phosphate-buffered saline (PBS).

- Characterization: The extracted vesicles were identified using LC-MS to define their chemical components.

In Vivo Efficacy and Mechanism Study

- Animal Model: 5×FAD transgenic mice (a model for Alzheimer's disease amyloidosis) and wild-type littermates as controls.

- Treatment Protocol: Administration began when mice were 5 months old. GLENVs were delivered via intranasal instillation over a period of 3 months.

- Behavioral Analysis: After the treatment period, memory and learning were assessed using standardized tests like the Morris water maze or fear conditioning.

- Post-Mortem Analysis: After euthanasia, brain tissues were collected and analyzed for Aβ plaque load (e.g., using immunohistochemistry), markers of glial activation, and levels of proteins in the JAK2/STAT3 pathway (e.g., using Western blotting or ELISA). Blood was collected for clinical chemistry panels to assess liver and kidney function.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated with Graphviz DOT language, illustrate the proposed mechanism and experimental workflow based on the GLENVs study.

Proposed anti-inflammatory mechanism of GLENVs via JAK2/STAT3 inhibition in Alzheimer's disease [2].

Experimental workflow for the preliminary investigation of GLENVs, from extraction to analysis [2].

Navigating the Broader Drug Development Pipeline

Understanding where a preliminary investigation fits into the full pipeline is crucial. The Alzheimer's disease (AD) drug development pipeline in 2025 includes 138 drugs in 182 clinical trials [4]. These are categorized as:

- Disease-Targeted Therapies (DTTs): 73% of the pipeline, including biologics (like monoclonal antibodies) and small molecules designed to alter disease pathology [4].

- Symptomatic Therapies: 25% of the pipeline, including cognitive enhancers and drugs for neuropsychiatric symptoms [4].

A promising candidate from a preliminary investigation would typically enter this pipeline as a Phase 1 clinical trial to assess safety in humans.

Suggestions for Finding Information on "Lucidal"

Since "this compound" itself was not found, here are potential steps to locate information:

- Refine the Search Term: The name might be a project code, a misspelling, or a derivative. Consider searching for "this compound" in conjunction with company names, specific diseases (like Alzheimer's, cancer), or related natural sources (e.g., "Ganoderma", "Reishi").

- Explore Patent Databases: Search the US Patent and Trademark Office (USPTO) or the World Intellectual Property Organization (WIPO) databases for "this compound". Early-stage research is often disclosed first in patent applications.

- Consult Scientific Registers: Search clinicaltrials.gov for active trials. While nothing was found for "this compound" currently, this should be monitored for updates.

References

- 1. sciencedirect.com/topics/computer-science/ preliminary - investigation [sciencedirect.com]

- 2. Intranasal administration of Ganoderma lucidum-derived ... [frontiersin.org]

- 3. New insights into signaling pathways of cancer prevention ... [sciencedirect.com]

- 4. Alzheimer's disease drug development pipeline: 2025 - PMC [pmc.ncbi.nlm.nih.gov]

Bioactive Compounds and Mechanisms of Action in Ganoderma lucidum

| Compound Category | Specific Bioactive Compounds | Key Biological Activities / Mechanisms | Relevant Disease Models / Contexts |

|---|---|---|---|

| Polysaccharides | G. lucidum polysaccharide (GLP), Spore polysaccharide [1] | Activates T-cells, macrophages, and NK cells; enhances anti-PD-1 immunotherapy; inhibits tumor cell proliferation and metastasis; alters macrophage polarity [1] | Colorectal cancer, lung cancer, hepatocellular carcinoma, tumor microenvironment [1] |

| Triterpenoids | Ganoderic Acid A, Ganoderic Acid D, Ganodermanontriol, Lucidadiol [1] [2] [3] | Induces cancer cell apoptosis; inhibits tumor angiogenesis; attenuates drug resistance (e.g., via HIF-1α); reduces inflammation via TNF/NF-κB/MAPK pathways [1] [2] | Breast cancer, pancreatic cancer, neurodegenerative diseases, pneumonia [1] [2] [3] |

| Spore Oil (GLSO) | Unsaturated fatty acids, triglycerides [4] [5] | Enhances FcγR-mediated macrophage phagocytosis; inhibits PI3K-Akt-mTOR signaling; reduces inflammatory cytokines and chemokines [4] [5] | Psychological stress-induced tumor progression, granulomatous pulmonary nodules [4] [5] |

| Peptides | LZ-8, LingZhi oligopeptides [1] | Suppresses tumor progression (e.g., blocks c-Met pathways); induces apoptosis via mitochondrial dysregulation [1] | Hepatocellular carcinoma, lung cancer [1] |

| Exosome-like Nanovesicles (GLENVs) | Various ganoderic acids [3] | Reduces Aβ deposition and neuroinflammation; inhibits JAK2/STAT3 signaling pathway; crosses the blood-brain barrier [3] | Alzheimer's Disease (5xFAD mouse model) [3] |

Detailed Experimental Protocols

To facilitate your research, here are detailed methodologies for key experiments cited in recent studies.

Protocol: Anti-inflammatory Activity in Pneumonia Model [2]

This protocol outlines the evaluation of a key triterpenoid, ganodermanontriol, for treating pneumonia.

- Compound Identification & Analysis:

- Extraction: Use ethanol to extract compounds from G. lucidum.

- Identification: Employ High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography–Mass Spectrometry (LC–MS) to identify and quantify triterpenoids, with ganodermanontriol being the most prominent.

- In Silico Target Prediction:

- Network Pharmacology: Use this approach to predict compound-target interactions. Key targets identified include TNF, EGFR, and ESR1.

- Molecular Docking: Simulate and confirm the binding interactions between ganodermanontriol and the predicted target proteins (e.g., TNF).

- In Vivo Validation:

- Animal Model: Induce pneumonia in rat models using lipopolysaccharide (LPS).

- Treatment: Administer ganodermanontriol to the model.

- Assessment: Evaluate lung tissue damage (via H&E staining), measure inflammatory mediators (e.g., TNF-α, IL-6 via ELISA), and analyze protein expression in the TNF/NF-κB/MAPKs pathways (via Western blot).

Protocol: Isolation and Testing of Exosome-like Nanovesicles (GLENVs) for Alzheimer's Disease [3]

This protocol describes a novel nano-formulation to deliver active compounds across the blood-brain barrier.

- GLENV Isolation:

- Juicing: Mince and juice the fresh fruiting body of G. lucidum in cold PBS.

- Differential Ultracentrifugation: Sequentially centrifuge the juice at low speeds (e.g., 1,000 × g, 2,000 × g) to remove large debris and fibers, followed by ultracentrifugation at 100,000 × g for 1 hour to pellet the GLENVs.

- Characterization: Use LC-MS to identify the bioactive compounds (e.g., ganoderic acids) contained within the GLENVs.

- In Vivo Efficacy Study:

- Animal Model: Use 5×FAD mice, a common model for Alzheimer's disease.

- Administration: Administer GLENVs intranasally for 3 months. This route allows the vesicles to cross the blood-brain barrier directly.

- Behavioral Tests: Assess memory and learning improvements using tests like the Morris water maze or novel object recognition.

- Pathological Analysis: Post-euthanasia, analyze brain tissues for Aβ plaque deposition, activation of microglia and astrocytes, and expression of pro-inflammatory factors. The JAK2/STAT3 signaling pathway can be examined via Western blot.

Protocol: Evaluating Spore Oil (GLSO) Against Granulomatous Pulmonary Nodules [4]

This protocol uses a multi-omics approach to study the mechanism of GLSO.

- Animal Model and Dosing:

- Induction: Induce granulomatous pulmonary nodules in C57BL/6J mice by subcutaneous injection of a peptide from mycobacterial soda protein with Freund's incomplete adjuvant, followed by an intravenous challenge.

- Treatment: Orally administer GLSO at different doses (e.g., 0.3 g/kg and 1.2 g/kg) for 51 days.

- Efficacy Assessment:

- Micro-CT Imaging: Perform thoracic micro-CT scans on day 50 to visualize and quantify lung nodules and ground-glass opacities.

- Histopathology: Fix lung tissues in paraformaldehyde, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to measure granuloma areas.

- Cytokine Measurement: Measure levels of inflammatory cytokines and chemokines in lung tissue homogenates.

- Mechanism Elucidation:

- Multi-Omics Integration: Conduct transcriptomic and metabolomic analyses on lung tissues.

- Network Analysis: Integrate the omics data to identify central signaling pathways, such as the PI3K-Akt-mTOR pathway.

- Validation: Validate findings by measuring the expression of key proteins like p-AKT and p-mTOR using Western blot.

Signaling Pathways & Experimental Workflows

The following diagrams, generated with Graphviz, illustrate key signaling pathways and experimental workflows from the research.

Diagram 1: Triterpenoids like ganodermanontriol inhibit inflammation by targeting TNF/NF-κB/MAPK pathways [2].

Diagram 2: Workflow for isolating GLENVs and treating Alzheimer's disease models via intranasal delivery [3].

Modern Research and Development Tools

Beyond traditional extracts, current research leverages advanced tools to enhance the efficacy and understanding of G. lucidum.

- Gene Editing (CRISPR/Cas9): This technology is used for functional gene identification and metabolic engineering in G. lucidum. It enables precise knockout of specific genes (e.g.,

glcrz1,cyp5150l8) to study their role in ganoderic acid biosynthesis and to develop strains with improved yields [6]. - Novel Drug Delivery Systems: Exosome-like nanovesicles (GLENVs) derived from the fungus itself represent a promising drug delivery platform. They naturally contain bioactive compounds and can cross the blood-brain barrier, making them highly relevant for treating central nervous system diseases like Alzheimer's [3].

Conclusion

References

- 1. Potential Active Compounds of Ganoderma lucidum and Their ... [pmc.ncbi.nlm.nih.gov]

- 2. Network Pharmacology and Experimental Validation Reveal ... [pmc.ncbi.nlm.nih.gov]

- 3. Intranasal administration of Ganoderma lucidum-derived ... [frontiersin.org]

- 4. Integrated metabolomic, transcriptomic and network ... [frontiersin.org]

- 5. Ganoderma lucidum spore oil alleviates psychological ... [pubmed.ncbi.nlm.nih.gov]

- 6. Gene Editing in Ganoderma lucidum [pmc.ncbi.nlm.nih.gov]

Ganoderma Lucidum at a Glance

Ganoderma lucidum, known as Lingzhi or Reishi, is a medicinal mushroom with a long history of use in traditional medicine, particularly in Asian countries [1]. It is not a single compound but a source of numerous bioactive molecules, primarily polysaccharides (especially β-glucans) and triterpenoids [1]. These components are responsible for its wide-ranging biological activities, including immunomodulation, anti-inflammation, and anti-cancer effects [2] [3] [1].

Key Bioactive Components & Mechanisms of Action

The therapeutic potential of Ganoderma lucidum is largely attributed to its modulation of critical cellular signaling pathways. The table below summarizes the primary pathways involved and the effects of its bioactive components.

| Bioactive Component | Primary Biological Activities | Key Signaling Pathways Modulated | Observed Experimental Outcomes |

|---|---|---|---|

| Polysaccharides/Peptides (e.g., GLPP) | Immunomodulation, Anti-inflammation, Anti-arthritic | NF-κB, MAPK (ERK1/2) [2] | ↓ TNF-α, IL-1β, IL-6, MMPs; ↓ p65, IκB-α, ERK1/2 phosphorylation [2] |

| Polysaccharides | Anti-cancer, Immunomodulation | NF-κB, MAPK, PI3K/Akt, JAK/STAT, Wnt/β-catenin [3] | Enhanced NK cell activity; induced apoptosis; inhibited cell proliferation & angiogenesis [3] |

| Triterpenoids (e.g., Ganoderic acids) | Anti-cancer, Hepatoprotective, Antimicrobial | Apoptotic pathways, VEGF [1] | Induced apoptosis in cancer cells; inhibited angiogenesis [1] |

Experimental Protocols for Key Studies

To validate these mechanisms, robust experimental methodologies are employed. The following table outlines the protocols from key studies investigating Ganoderma lucidum polysaccharide peptide (GLPP) in rheumatoid arthritis and the general approaches for studying its anti-cancer properties.

| Study Focus | Model System | Intervention & Dosing | Key Assessments & Readouts |

|---|

| Anti-Arthritic Effects [2] | Collagen-Induced Arthritis (CIA) in male Wistar rats | GLPP orally administered (100 or 200 mg/kg) for 35 days | Clinical: Paw thickness, arthritis score, gait analysis. Systemic: Immune organ index, blood cell counts, liver/kidney function, antibody levels (ELISA). Molecular: Protein expression in joint tissue (Western Blot). | | Anti-Cancer Mechanisms [3] | In vitro cancer cell lines; In vivo tumor models | Mushroom polysaccharides or triterpenoids (dose and duration vary) | Cellular: Cell viability, apoptosis assays, cell cycle analysis. Immunological: NK cell cytotoxicity, macrophage activation. Molecular: Protein phosphorylation & expression (Western Blot), gene expression analysis. |

Visualizing the Signaling Pathways

The diagrams below, created using Graphviz DOT language, illustrate the core signaling pathways modulated by Ganoderma lucidum components, based on the mechanisms described in the search results [2] [3].

NF-κB and MAPK Pathway in Inflammation and Cancer

GLPP inhibits NF-κB and MAPK signaling, reducing inflammatory mediators [2].

Multi-Target Anti-Cancer Mechanisms of Mushroom Polysaccharides

Mushroom polysaccharides exert anti-cancer effects via immune activation and multiple pathway modulation [3].

Therapeutic Implications and Future Perspectives

The multi-target mechanism of action of Ganoderma lucidum components makes them attractive candidates for integrative therapy, potentially enhancing the efficacy of conventional treatments like chemotherapy and radiotherapy while mitigating their side effects [3].

Future research should focus on:

- Standardization: Isolating and standardizing specific polysaccharide and triterpenoid fractions for reproducible effects.

- Clinical Translation: Moving from promising in vitro and animal studies to well-designed human clinical trials.

- Drug Delivery: Overcoming challenges related to the large molecular size and poor bioavailability of polysaccharides through advanced delivery systems [3] [1].

References

Lucidal foundational research

Lucidal: Chemical Profile

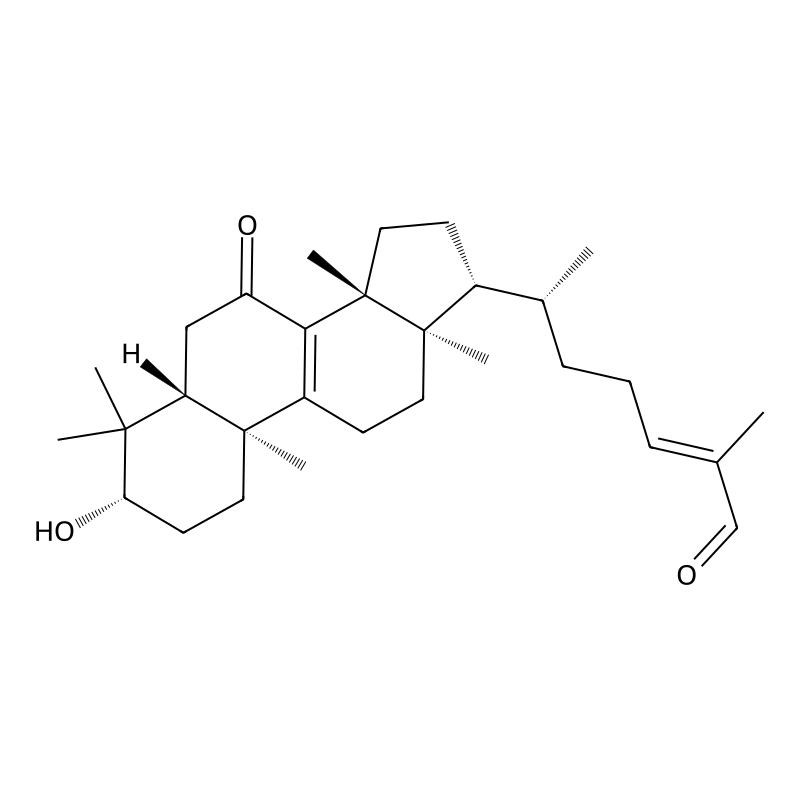

The table below summarizes the fundamental chemical information available for this compound. Please note that this data comes from a commercial chemical supplier's website [1].

| Property | Description |

|---|---|

| CAS Number | 252351-96-5 [1] |

| IUPAC Name | (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal [1] |

| Molecular Formula | C30H46O3 [1] |

| Molecular Weight | 454.695 g/mol [1] |

| Source | Natural compound isolated from the fruit body of Ganoderma lucidum (Reishi/Lingzhi mushroom) [1] |

| Purity | ≥98.0% (as offered by the supplier) [1] |

| Synonyms | Lucialdehyde C [1] |

Research Context and Suggested Pathways

While specific data on this compound is scarce, the search results indicate it is a triterpenoid, a class of compounds known for diverse bioactivities in Ganoderma species [2]. This context can guide your foundational research.

- Leverage Broader Knowledge on Ganoderma Triterpenoids: Since this compound is a triterpenoid from Ganoderma lucidum, the extensive research on other triterpenoids from this mushroom (such as ganoderic acids) can serve as a valuable starting point. Known activities of these compounds include antitumor, immunomodulatory, and antimicrobial effects [2]. You could initially assume that this compound may share similar properties or mechanisms of action, which can form the basis of your initial hypotheses.

- Adopt Modern Phenotypic Screening Approaches: Given the lack of a known molecular target for this compound, a phenotypic drug discovery approach is highly suitable. A modern technique like SAR-MAP (Structure-Activity Relationships using Multiplexed Activity Profiling) is particularly relevant [3]. This high-throughput, single-cell method uses phospho-specific flow cytometry to measure multiple hallmark cellular functions (e.g., apoptosis, DNA damage response, key signaling pathway activities) simultaneously. This allows you to build a detailed bioactivity profile and connect it to the compound's structure without pre-defined targets [3].

Suggested foundational research workflow for this compound

References

Quantitative Data on Lucidumol A's In Vitro Effects

The following tables consolidate key quantitative findings from research on Lucidumol A.

Table 1: Anti-cancer and Anti-metastatic Effects on HCT116 Colorectal Cancer Cells [1]

| Assay Type | Lucidumol A Concentrations Tested | Key Findings / IC₅₀ |

|---|---|---|

| Cytotoxicity (MTS Assay) | 6.25, 12.5, 25, 50 µM | Suppressed cell viability in a dose-dependent manner. |

| Apoptosis (Annexin V/PI Staining) | 6.25, 12.5, 25, 50 µM | Induced significant apoptosis at higher concentrations. |

| Migration (Migration Chamber) | 12.5, 25 µM | Inhibited cell migration at 12.5 µM; near-complete inhibition at 25 µM. |

| Wound Healing | 12.5, 25 µM | Effectively suppressed wound-healing capability. |

Table 2: Anti-inflammatory Effects in LPS-Induced RAW 264.7 Macrophages [1]

| Parameter Measured | Lucidumol A Concentrations Tested | Key Findings |

|---|---|---|

| Cell Viability (Cytotoxicity) | 6.25, 12.5, 25, 50 µM | No significant cytotoxicity observed, indicating effects were not due to cell death. |

| Pro-inflammatory Cytokines (ELISA) | 6.25, 12.5, 25, 50 µM | Significant, dose-dependent reduction in the secretion of cytokines like TNF-α and IL-6. |

| Expression of Inflammatory Markers (qRT-PCR/Western Blot) | 25, 50 µM | Down-regulated expression of inflammation-associated genes and proteins. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies.

Anti-cancer Activity Assessment [1]

- Cell Culture: HCT116 colorectal cancer cells are maintained in high-glucose DMEM medium, supplemented with 10% heat-inactivated FBS, 3 mM glutamine, and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin).

- Cytotoxicity Assay (MTS)

- Procedure: Seed HCT116 cells in a 96-well plate. The following day, treat with various concentrations of Lucidumol A (e.g., 6.25-50 µM) for 24 hours. Add MTS solution to the medium and incubate for 2 hours. Measure the absorbance at 490 nm using a microplate reader. Cell viability is calculated relative to the untreated control.

- Apoptosis Assay (Flow Cytometry with Annexin V/FITC & PI)

- Procedure: Seed cells in a 6-well plate. After 24 hours, treat with Lucidumol A for another 24 hours. Harvest and wash the cells, then resuspend them in a binding buffer. Stain the cells with Annexin V/FITC and Propidium Iodide (PI) for 15-20 minutes in the dark. Analyze the samples using a flow cytometer to distinguish between live (Annexin-V-/PI-), early apoptotic (Annexin-V+/PI-), late apoptotic (Annexin-V+/PI+), and necrotic (Annexin-V-/PI+) cell populations.

- Migration Assay (Transwell Chamber)

- Procedure: Place cells in serum-free medium (1% FBS) for 16 hours. Pre-treat cells with Lucidumol A, then seed them into the upper chamber of a transwell insert. Place complete medium (with 10% FBS) in the lower chamber as a chemoattractant. After 24-48 hours of incubation, remove the non-migrated cells from the upper surface. Migrated cells on the lower surface are fixed, stained with a cell stain solution, photographed, and quantified.

Anti-inflammatory Activity Assessment [1]

- Cell Culture & Inflammation Induction: RAW 264.7 macrophage-derived cell lines are cultured in DMEM with 10% FBS. To induce inflammation, seed cells (e.g., 5 x 10⁵ cells/well in a 24-well plate), pre-treat with Lucidumol A for 1 hour, and then stimulate with bacterial LPS (0.5 µg/mL) for 24 hours.

- Cytokine Measurement (ELISA)

- Procedure: After the 24-hour co-incubation with Lucidumol A and LPS, collect the cell culture media. Centrifuge to remove any debris. Use commercial ELISA kits specific for the target cytokines (e.g., TNF-α, IL-6) following the manufacturer's instructions to measure cytokine levels in the collected media.

- Gene Expression Analysis (qRT-PCR)

- Procedure: Extract total RNA from the treated cells using TRIzol reagent. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Perform quantitative real-time PCR using a SYBR Green-based system and gene-specific primers for targets of interest (e.g., iNOS, COX-2). Analyze the data using the comparative Ct (ΔΔCt) method to determine fold changes in gene expression relative to control groups.

Mechanistic Pathways of Action

The bioactivities of Ganoderma lucidum compounds, including triterpenoids like Lucidumol A and polysaccharides, are linked to modulation of key cellular signaling pathways [2]. The diagram below illustrates these pathways and the experimental workflow for studying Lucidumol A.

Diagram 1: Key signaling pathways modulated by Ganoderma lucidum compounds (yellow) leading to biological effects (green), and the general experimental workflow (blue) for studying Lucidumol A in vitro. Dashed red lines connect the treatment and analysis steps to the biological system.

Interpretation and Research Implications

The data indicates that Lucidumol A is a promising natural compound with dual anti-cancer and anti-inflammatory activity, functioning at low micromolar concentrations.

- Mechanistic Insight: The anti-inflammatory effects are likely mediated through the suppression of the NF-κB and MAPK pathways, reducing the production of key pro-inflammatory mediators [1] [2]. The anti-cancer effects involve inducing mitochondrial apoptosis and inhibiting cell migration and invasion, potentially via modulation of the PI3K/Akt pathway [1] [2].

- Research Implications: Lucidumol A presents a compelling lead for:

- Drug Discovery: Serves as a starting point for developing more potent analogs or combination therapies, especially for inflammation-driven cancers like colorectal cancer.

- Functional Food/Nutraceuticals: Could be explored as a complementary supplement for intestinal health, given its anti-inflammatory and antioxidant effects [3].

- Tool Compound: Useful for probing the role of specific triterpenoid structures in cell signaling pathways.

References

Application Note: Isolation and Neuroinflammatory Activity Assessment of Ganoderma Lucidum Exosome-like Nanovesicles (GLENVs)

This protocol details the extraction of natural nanovesicles from G. lucidum and their efficacy evaluation in an Alzheimer's disease (AD) mouse model, focusing on the reduction of neuroinflammation and amyloid-beta (Aβ) deposition [1].

Objectives

- To isolate and characterize exosome-like nanovesicles from Ganoderma lucidum (GLENVs).

- To evaluate the cognitive improvement effects of intranasally administered GLENVs in a 5×FAD transgenic mouse model of AD.

- To assess the impact of GLENVs on key AD pathological features: Aβ plaque deposition, glial cell activation, and neuroinflammation.

Experimental Workflow

The experimental workflow for the isolation of GLENVs and subsequent in vivo testing in a mouse model is summarized in the diagram below.

Materials and Equipment

- Biological Material: Fresh fruiting bodies of Ganoderma lucidum [1].

- Animals: 5×FAD transgenic mice (e.g., Jackson Laboratory, Stock no. 034848-JAX) and wild-type (WT) littermates as controls. Animals should be housed under standard conditions (12-h light/dark cycle, 50% ± 10% humidity, 22°C ± 1°C) [1].

- Key Reagents: Phosphate Buffer Solution (PBS), isoflurane anesthetic [1].

- Equipment: Refrigerated centrifuge, ultracentrifuge, electric juicer, muslin cloth, liquid chromatography-mass spectrometry (LC-MS) system, equipment for behavioral tests (e.g., Morris water maze, Y-maze) [1].

Step-by-Step Procedure

Part A: Isolation of GLENVs [1]

- Preparation: Clean and mince 100g of fresh G. lucidum (both cap and stem).

- Juice Extraction: Homogenize the minced material in 1L of cold PBS using an electric juicer. Filter the resulting juice through a muslin cloth to remove large debris.

- Differential Centrifugation:

- Centrifuge the filtered juice at 1,000 × g for 10 min.

- Transfer the supernatant and centrifuge at 2,000 × g for 20 min.

- Transfer the supernatant and centrifuge at 10,000 × g for 30 min.

- Ultracentrifugation: Transfer the final supernatant and ultracentrifuge at 100,000 × g for 1 hour.

- Resuspension: Discard the supernatant and resuspend the pellet (containing GLENVs) in a small volume of PBS for storage and subsequent use.

- Characterization: Analyze the GLENV composition using LC-MS to identify components such as ganoderic acids [1].

Part B: In Vivo Efficacy Study [1]

- Animal Groups: Include 5×FAD mice (treatment and control groups) and WT mice. Ensure groups are age-matched (e.g., 5 months old at treatment start) and balanced for sex.

- Treatment: Administer GLENVs or vehicle control intranasally to 5×FAD mice. Continue the administration for a period of 3 months.

- Behavioral Testing: After the treatment period, subject the mice to behavioral tests for memory (e.g., novel object recognition) and learning (e.g., Morris water maze).

- Sample Collection: Euthanize mice via isoflurane overdose. Collect blood plasma and perfuse the brain. Divide one brain hemisphere for biochemical analysis and fix the other for histology.

- Pathological Analysis:

- Assess Aβ deposition using immunohistochemistry or Thioflavin-S staining in the cortex and hippocampus.

- Evaluate microglial activation (e.g., Iba1 staining) and astrocyte reactivity (e.g., GFAP staining).

- Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue homogenates using ELISA.

- Analyze relevant signaling pathways (e.g., JAK2/STAT3) via Western blot.

Data Analysis and Key Outcomes

The following table summarizes expected key outcomes from the GLENVs treatment based on the referenced study [1].

| Analysis Category | Measurement Technique | Expected Outcome with GLENVs Treatment |

|---|---|---|

| Cognitive Function | Behavioral tests (e.g., Morris water maze) | Significant improvement in memory and learning performance |

| Amyloid Pathology | Immunohistochemistry / Staining | Reduced Aβ plaque deposition in cortex and hippocampus |

| Neuroinflammation | Immunofluorescence / ELISA | Reduced activation of microglia & astrocytes; Lower pro-inflammatory cytokines |

| Cell Signaling | Western Blot | Inhibition of the JAK2/STAT3 signaling pathway |

| Systemic Toxicity | Clinical chemistry on plasma | No adverse effects on liver/kidney function markers |

Application Note: Purification and Activity Evaluation of a Ganoderma Lucidum Polysaccharide (GLPZ-1) in an Alzheimer's Disease Rat Model

This protocol describes the extraction, purification, structural characterization of a specific polysaccharide from G. lucidum, and its efficacy assessment in a D-galactose-induced rat model of AD, with a focus on the gut-brain axis [2].

Objectives

- To isolate and purify a heteropolysaccharide (GLPZ-1) from Ganoderma lucidum.

- To characterize the chemical structure of GLPZ-1.

- To investigate the protective effect of GLPZ-1 against AD and elucidate its mechanism of action via microbiota-gut-metabolomics.

Experimental Workflow

The diagram below outlines the key steps from polysaccharide purification to in vivo mechanism investigation.

Materials and Equipment

- Source Material: Ganoderma lucidum from a defined source (e.g., Changbai Mountain Region) [2].

- Animals: Specific pathogen-free (SPF) male Sprague-Dawley rats [2].

- Chemicals: D-galactose (D-gal), Q-Sepharose Fast Flow (QFF), Sephadex G-100, standard monosaccharides (Glucose, Galactose, etc.), Interleukin 1β (IL-1β), Interleukin 6 (IL-6), tumor necrosis factor-α (TNF-α) ELISA kits [2].

- Equipment: GC-MS system, Nuclear Magnetic Resonance (NMR) spectrometer, FACS flow cytometer, Ultra Performance Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (UPLC-TQ-MS) [2].

Step-by-Step Procedure

Part A: Extraction and Purification of GLPZ-1 [2]

- Extraction: Extract 1.0 kg of powdered G. lucidum with boiling water. Concentrate the extract and precipitate the crude polysaccharides (GLP-C) with ethanol.

- Ion-Exchange Chromatography: Load GLP-C onto a Q-Sepharose Fast Flow (QFF) column. Elute with a gradient of NaCl solutions. Collect the water-eluted fraction.

- Gel Filtration: Further purify the water-eluted fraction using a Sephadex G-100 column to obtain the purified GLPZ-1.

Part B: Structural Characterization of GLPZ-1 [2]

- Molecular Weight: Determine the average molecular weight using High-Performance Gel Permeation Chromatography (HPGPC).

- Monosaccharide Composition: Analyze the composition after acid hydrolysis using GC-MS.

- Glycosidic Linkage: Perform methylation analysis followed by GC-MS to identify linkage types.

- Structural Confirmation: Use 1D and 2D NMR spectroscopy to confirm the sugar ring forms, linkage patterns, and sequence.

Part C: In Vivo Efficacy and Mechanism Study [2]

- AD Model Induction and Treatment: Induce an AD-like state in rats by subcutaneous injection of D-gal (150 mg/kg) daily for 8 weeks. Administer GLPZ-1 (e.g., 100 mg/kg) concurrently via oral gavage.

- Behavioral Assessment: Evaluate spatial learning and memory using the Morris water maze test after the treatment period.

- Sample Collection: Collect blood serum, brain tissue (cortex and hippocampus), and cecal content.

- Pathological and Mechanistic Analysis:

- Measure inflammatory cytokines (IL-6, IL-1β, TNF-α) in serum and brain tissue via ELISA.

- Analyze immune cell populations (e.g., CD4+ T cells, IL-17A+ cells) in the spleen using flow cytometry.

- Perform 16S rRNA sequencing on cecal content to analyze gut microbiota composition.

- Conduct a non-targeted metabolomics analysis of cecal content using UPLC-TQ-MS.

Data Analysis and Key Outcomes

The following table summarizes the structural and pharmacological data for GLPZ-1 [2].

| Analysis Category | Parameter | Result for GLPZ-1 |

|---|---|---|

| Physical Properties | Molecular Weight | 6.608 kDa |

| Polydispersity (Mw/Mn) | 1.291 | |

| Structural Composition | Main Monosaccharides | Glucose (Glc) and Galactose (Gal) in a molar ratio of 9.21:1 |

| Main Glycosidic Linkages | 1,4-α-D-Glcp, 1,4,6-α-D-Glcp, 1,3,4-β-D-Glcp | |

| In Vivo Pharmacology | Behavioral Test (Morris maze) | Improved learning and memory in D-gal-induced AD rats |

| Inflammation | Reduced levels of IL-6, IL-1β, TNF-α in serum and brain | |

| Gut Microbiota | Modulated community structure, increased SCFA-producing bacteria | |

| Metabolomics | Regulated key metabolites related to nervous system function |

Development Note: Lucid-MS (Lucid-21-302) for Multiple Sclerosis

This note covers the preclinical and clinical development plan for Lucid-MS, an oral investigational drug for multiple sclerosis (MS), which promotes myelin repair without immunosuppression [3].

Compound Overview & Mechanism of Action

- Drug Name: Lucid-21-302, also known as Lucid-MS.

- Therapeutic Indication: Multiple Sclerosis (MS) [3].

- Pharmacological Class: Small molecule, oral therapy.

- Mechanism of Action: Designed to block overactive peptidyl arginine deiminase enzymes. This action prevents the conversion of arginine residues to citrulline in myelin basic protein (MBP), making the myelin sheath less susceptible to immune attack. The therapy aims to prevent demyelination and promote remyelination without suppressing the immune system [3].

Development Status and Key Experiments

- Preclinical Studies: Showed efficacy in MS animal models, demonstrating restored motor function and reduced symptom severity [3].

- Phase 1 Clinical Trials: Conducted in healthy participants, supporting the therapy's safety and tolerability at single and multiple ascending doses [3].

- Upcoming Phase 2 Trial: Quantum Biopharma is preparing for a Phase 2 clinical trial. A manufacturing agreement for the oral formulation is in place, and an Investigational New Drug (IND) application is expected to be filed with the FDA by the end of 2025 [3].

Key Considerations for Researchers

The provided protocols highlight several critical aspects for designing experiments with natural products or CNS-targeting therapies:

- Standardization of Natural Products: The bioactivity of natural extracts like GLPs is highly dependent on source material and extraction methods. Precise characterization (e.g., molecular weight, monosaccharide composition for polysaccharides; LC-MS profiling for nanovesicles) is crucial for reproducibility [4] [1] [2].

- Blood-Brain Barrier (BBB) Penetration: For CNS targets, consider the route of administration. The intranasal route offers a direct pathway to the brain, bypassing the BBB [1]. For oral small molecules, key molecular properties (lipophilicity, rotatable bonds, hydrogen bond donors) must be optimized to enable effective BBB penetration [5].

- The Gut-Brain Axis: When investigating neurodegenerative diseases, the gut microbiota is a significant modulator of pathology. Integrating microbiota and metabolomic analyses, as shown in the GLPZ-1 protocol, can provide deep mechanistic insights [2].

References

- 1. Intranasal administration of Ganoderma lucidum-derived ... [frontiersin.org]

- 2. Structural characteristics of a heteropolysaccharide from ... [sciencedirect.com]

- 3. Quantum prepares for Phase 2 trial of oral therapy Lucid-MS [multiplesclerosisnewstoday.com]

- 4. Ganoderma lucidum polysaccharides: A comprehensive ... [sciencedirect.com]

- 5. Structure-Property Relationships Reported for the New ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Luciferase Reporter Assays in Cell Culture

Introduction to Luciferase Reporter Assay Principles

Luciferase reporter assays are powerful molecular tools that enable researchers to study gene expression regulation and cellular signaling pathways in real-time. These assays utilize luciferase enzymes, which are bioluminescent proteins that catalyze light-emitting reactions when combined with their specific substrates. The intensity of the emitted light serves as a quantitative measure of transcriptional activity, allowing researchers to investigate how different regulatory elements control gene expression under various experimental conditions. The exceptional sensitivity and broad dynamic range of luciferase assays have made them indispensable in modern molecular biology, particularly for studying promoter activity, transcription factor binding, miRNA-target interactions, and cellular responses to pharmacological compounds.

The fundamental principle underlying luciferase reporter assays involves linking the coding sequence of a luciferase enzyme to a regulatory DNA sequence of interest, such as a promoter, enhancer, or untranslated region (UTR). When this constructed reporter vector is introduced into cells, the luciferase gene is expressed under the control of the regulatory sequence, and its activity can be quantified by measuring luminescence after adding the appropriate substrate. The exceptional sensitivity of luciferase assays—estimated to be 10-1,000 times more sensitive than fluorescence-based systems—stems from the minimal background noise in bioluminescent detection, as the enzyme-substrate reaction produces light without need for excitation, resulting in significantly lower autofluorescence compared to fluorescent reporters [1]. This high signal-to-noise ratio enables detection of subtle changes in gene regulation that might be missed with other reporter systems.

Luciferase Assay Selection Guide

Types of Luciferase Reporter Systems

Choosing the appropriate luciferase reporter system is critical for experimental success and depends on the specific research objectives and constraints. Single luciferase assays provide a straightforward approach for basic promoter activity studies but lack internal controls for normalization, making them susceptible to variations in transfection efficiency and cell viability. The dual-luciferase system addresses this limitation by incorporating two distinct luciferase enzymes—typically firefly luciferase as the experimental reporter and Renilla or NanoLuc luciferase as the internal control. This configuration enables precise normalization of transfection efficiency and cellular variability, significantly enhancing data reliability [2] [3]. For specialized applications requiring minimal cell disturbance or longitudinal monitoring, secreted luciferase systems like Gaussia luciferase (GLuc) allow repeated measurements from the same culture by analyzing conditioned medium, eliminating the need for cell lysis [4].

Each luciferase variant offers distinct advantages depending on experimental needs. Firefly luciferase (FLuc), derived from the North American firefly (Photinus pyralis), requires D-luciferin as its substrate and depends on ATP and Mg²⁺ as cofactors, emitting yellow-green light at 550-570 nm [2] [1]. In contrast, Renilla luciferase (RLuc) from the sea pansy (Renilla reniformis) and Gaussia luciferase (GLuc) from the marine copepod (Gaussia princeps) utilize coelenterazine as their substrate and require only oxygen, producing blue light at approximately 480 nm [4] [2] [1]. The recently engineered NanoLuc luciferase (NLuc) represents a significant advancement with its exceptionally small size (19 kDa) and intense brightness—approximately 100-fold greater than firefly or Renilla luciferases—making it ideal for applications requiring high sensitivity [5].

Comparative Analysis of Luciferase Reporters

Table 1: Key Characteristics of Commonly Used Luciferase Reporters

| Luciferase Reporter | Size (kDa) | Brightness | Substrate | Cofactors | Emission Peak | Half-life | Primary Applications |

|---|---|---|---|---|---|---|---|

| Firefly (FLuc) | 61 | ++ | D-luciferin | ATP, Mg²⁺ | 550-570 nm | ~3 hours* | Standard promoter studies, dual-reporter assays |

| Renilla (RLuc) | 36 | + | Coelenterazine | Oxygen | ~480 nm | ~3 hours* | Internal control in dual-reporter assays |

| Gaussia (GLuc) | 20 | +++ | Coelenterazine | Oxygen | ~480 nm | N/A | Secreted reporter, high-throughput screening |

| NanoLuc (NLuc) | 19 | +++++ | Furimazine | Oxygen | ~460 nm | >6 hours* | High-sensitivity detection, dual-reporter assays |

*Destabilized versions available with shorter half-lives for kinetic studies [5]

Table 2: Comparison of Commercially Available Luciferase Detection Systems

| Assay System | Reporter(s) | Signal Type | Signal Half-Life | Key Characteristics | Optimal Applications |

|---|

| Dual-Luciferase (DLR) | FLuc/RLuc | Flash | FLuc: 12-15 min RLuc: 2-3 min | High sensitivity, requires immediate reading | Maximum sensitivity with small sample numbers | | Dual-Glo | FLuc/RLuc | Glow | ~2 hours (both) | Stabilized signals, batch processing compatible | Multiwell plates without injectors | | Nano-Glo Dual-Luciferase (NanoDLR) | FLuc/NLuc | Glow | ~2 hours (both) | High sensitivity and stability, bright signals | High-throughput screening, low-expression targets | | ONE-Glo EX | FLuc | Glow | ~2 hours | Robust performance, simple workflow | High- and ultrahigh-throughput assays | | Steady-Glo | FLuc | Glow | ~5 hours | Long-lasting signal, flexible processing | Batch processing in multiwell plates |

Experimental Protocols

Plasmid Design and Vector Construction

The foundation of a successful luciferase reporter assay lies in careful plasmid design and vector selection. For studying promoter activity, the regulatory sequence of interest (typically 500-2000 bp upstream of the transcription start site) is cloned directly upstream of the firefly luciferase coding sequence in vectors such as pGL4.20 [2]. When investigating transcription factor binding, multiple copies of the response element are inserted upstream of a minimal promoter (e.g., TK promoter) driving luciferase expression. For miRNA-target interactions, the 3' untranslated region (UTR) of the target gene is cloned into the 3' UTR of the luciferase gene in specialized vectors like pMIR-REPORT or pmirGLO [2]. The modular all-in-one vector systems that incorporate both experimental and control reporters in a single backbone have demonstrated superior performance by minimizing normalization errors associated with separate plasmids [3].

In dual-reporter configurations, the experimental reporter (typically firefly luciferase) is placed under control of the regulatory sequence being investigated, while the control reporter (Renilla or NanoLuc luciferase) is driven by a constitutive promoter such as TK, SV40, or CMV. The promoter strength ratio between experimental and control vectors must be optimized to prevent interference; generally, a 1:10 to 1:50 ratio of control to experimental plasmid is recommended [2] [3]. For systematic quantitative assessments, recent advances in vector engineering have produced highly customizable single-vector toolkits that enable precise comparison of regulatory elements while minimizing experimental variability [3].

Figure 1: Luciferase Reporter Assay Workflow. This diagram illustrates the comprehensive experimental workflow for luciferase reporter assays, from initial research objective definition to final data analysis, highlighting the three primary applications and their specific vector design requirements.

Cell Culture and Transfection

Proper cell culture practices are fundamental to reproducible luciferase reporter assays. Cells should be maintained in appropriate medium supplemented with serum and antibiotics, with regular passaging to ensure logarithmic growth. For actual experiments, cells are typically seeded in 24-well or 96-well plates at a density of 5×10⁴ to 1×10⁵ cells per well and allowed to adhere overnight until they reach 70-90% confluence [6] [2]. Multiple cell types have been successfully used in luciferase assays, including HEK-293T, CHO variants, and specialized cell lines like HL60 for specific applications such as pyrogen detection [6] [3]. The cell type selection should align with the biological context of the regulatory element being studied—for instance, using relevant cell lines that express the transcription factors or signaling components under investigation.

Transfection efficiency significantly impacts experimental outcomes and must be carefully optimized for each cell type. Common transfection methods include calcium phosphate precipitation, lipofection (using reagents like Lipofectamine 2000 or 3000), and electroporation [2] [3]. The DNA-to-transfection reagent ratio should be determined empirically through pilot experiments, with typical ratios ranging from 1:2 to 1:3 (mass:volume) for lipofection-based methods [3]. For dual-reporter assays, the ratio between experimental and control plasmids must be optimized to ensure that the control reporter does not interfere with the experimental reporter expression while still producing a robust signal; a 1:10 ratio of control to experimental plasmid is commonly used [2]. After transfection, cells are typically incubated for 24-48 hours to allow adequate expression of the reporter genes before conducting luminescence measurements.

Luminescence Detection and Measurement

Luciferase activity measurement requires precise timing and proper reagent preparation to ensure accurate and reproducible results. For firefly luciferase detection, a luciferin-containing buffer with ATP and Mg²⁺ is added to cell lysates or live cells, while Renilla and Gaussia luciferases require coelenterazine in appropriate buffers [2] [1]. The selection between lytic and live-cell detection methods depends on experimental needs: lytic assays provide a single endpoint measurement with higher sensitivity, while live-cell formats enable longitudinal tracking of gene expression dynamics in the same cell population over time [5].

The detection chemistry format significantly influences workflow efficiency and data quality. "Flash" assays like the Dual-Luciferase Reporter (DLR) System produce intense but rapidly decaying signals (half-life: 2-15 minutes), requiring immediate measurement with injector-equipped luminometers [5]. In contrast, "glow" assays such as the Dual-Glo and Nano-Glo Systems provide stabilized luminescence with half-lives of approximately 2 hours, allowing batch processing of multiple samples without time constraints [5]. For high-throughput applications, homogeneous assay formats that eliminate cell washing and lysis steps can significantly increase throughput while maintaining data quality. Luminescence is typically measured using a luminometer or CCD camera-based imaging systems, with integration times ranging from 1 second to 10 minutes depending on signal intensity [7].

Data Analysis and Normalization

Calculation Methods

Robust data analysis is crucial for accurate interpretation of luciferase reporter assay results. In dual-reporter systems, the primary calculation involves determining the ratio of experimental reporter luminescence to control reporter luminescence for each sample. This normalized value accounts for variations in transfection efficiency, cell viability, and measurement technicalities. The standard calculation follows this formula:

Normalized Reporter Activity = Firefly Luciferase Signal / Renilla Luciferase Signal

These normalized values are then compared across experimental conditions to determine the effects of treatments or regulatory elements on gene expression. For statistical analysis, it is recommended to perform multiple independent replicates (typically n≥3) with each including multiple technical replicates to ensure data reliability. The relative expression fold-changes are calculated by comparing the normalized values of experimental groups to the control group (e.g., empty vector or untreated cells), which is set to a baseline value of 1 [2]. Advanced analysis pipelines, such as the R-based workflow for processing dual-luciferase results, can standardize analysis and visualization, generating publication-ready figures including summary statistics and dot plots of relative expression [8].

Data Visualization and Troubleshooting

Effective data visualization enhances interpretation and communication of luciferase assay results. The most common representations include bar graphs showing mean normalized luciferase activity with error bars indicating standard deviation, and dot plots displaying individual data points alongside summary statistics. For time-course experiments, line graphs illustrating luminescence dynamics over time are particularly informative. Several computational tools are available to streamline this process, including specialized R scripts that process raw luminometer data and generate standardized visualizations [8].

Table 3: Troubleshooting Common Luciferase Assay Issues

| Problem | Potential Causes | Recommended Solutions |

|---|

| High Luminescence Variation Between Replicates | Inconsistent transfection efficiency, bubble formation during pipetting, heterogeneous cell lysates | - Ensure firm pipette tip attachment

- Centrifuge lysates before measurement

- Use homogeneous assay formats

- Optimize transfection protocol | | Excessive Luminescence Signal | Signal saturation exceeding detector range | - Reduce transfected plasmid amount

- Decrease cell number per well

- Dilute lysates before measurement

- Shorten integration time | | Low Luminescence Signal | Insufficient transfection, substrate limitation, low cell viability | - Increase plasmid DNA amount

- Verify substrate freshness and concentration

- Check cell health and viability

- Reduce lysate volume

- Ensure reagents at room temperature | | High Background Signal | Contaminated reagents, autofluorescent compounds in media | - Prepare fresh reagents

- Use low-fluorescence media

- Include proper negative controls

- Filter-sterilize reagents | | Inconsistent Normalization | Improper ratio of experimental to control plasmid, promoter interference | - Optimize plasmid ratio (typically 10:1 experimental:control)

- Select weaker promoter for control reporter (e.g., TK)

- Use all-in-one vector systems |

Advanced Applications in Biological Research

Transcription Factor and Promoter Studies